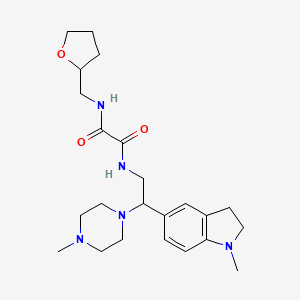
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its complex structure, characterized by the presence of indoline and piperazine moieties, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is C23H35N5O3, with a molecular weight of approximately 429.6 g/mol. The compound features a unique combination of functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H35N5O3 |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 922015-88-1 |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide linkage through condensation reactions. Key steps may include:
- Formation of Indoline and Piperazine Moieties : The synthesis begins with the preparation of the indoline and piperazine components.
- Oxalamide Formation : The oxalamide bond is formed through the reaction of an amine with an oxalyl chloride derivative.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify the final product.
Case Studies
-
Anticancer Activity : A study investigating indole-based compounds found that similar structures exhibited significant cytotoxicity against breast cancer cell lines, indicating that this compound may also possess similar properties.
- Cell Line Tested : MCF7 (breast cancer)
- IC50 Value : Not yet determined for this specific compound but referenced values for similar compounds range from 10 µM to 50 µM.
- Neuropharmacological Effects : Research on piperazine derivatives has shown their potential as sigma receptor ligands, which play a role in various neurological disorders. This suggests that our compound might also interact with sigma receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Suggested areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h5-6,14,19,21H,3-4,7-13,15-16H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYDYNOYEUPWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














